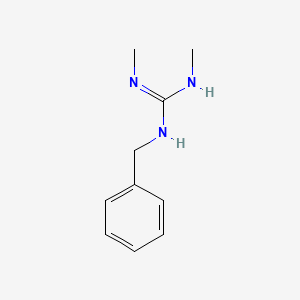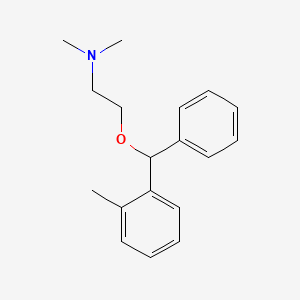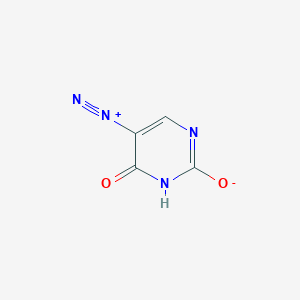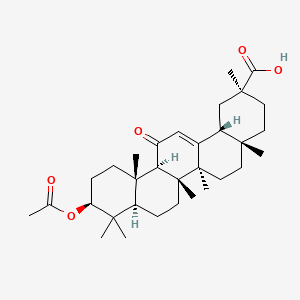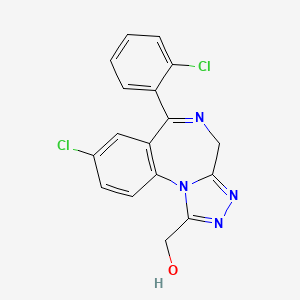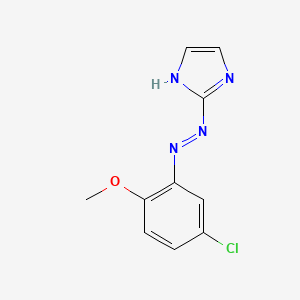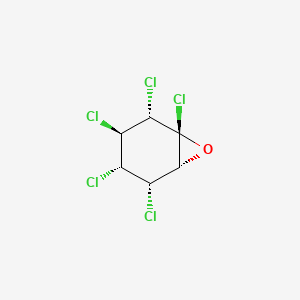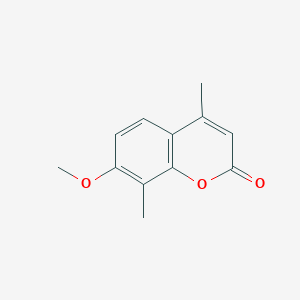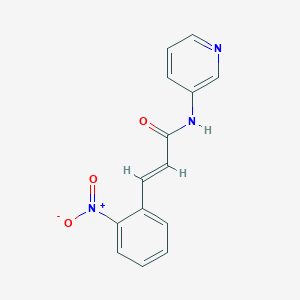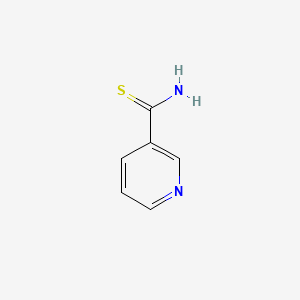
Dihydromikanolide
説明
Dihydromikanolide is a natural product found in Mikania micrantha . It has a molecular formula of C15H16O6 . The average mass is 292.284 Da and the monoisotopic mass is 292.094696 Da .
Synthesis Analysis
The synthesis of this compound involves hydrogenation . The compound can be obtained directly by adding a liquid n-alkane to the this compound enriched extract in solution in ethyl acetate .
Molecular Structure Analysis
The molecular structure of this compound is complex with 8 defined stereocentres . The IUPAC name for this compound is (2R,4R,5S,7S,9S,12R,13R,14R)-7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo [12.2.1.02,4.05,7.09,13]heptadec-1 (17)-ene-11,16-dione .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.28 and a molecular formula of C15H16O6 . The exact mass is 292.094688 g/mol .
科学的研究の応用
Hydrogen Generation and Catalysis
- Dihydromikanolide has been studied for its role in hydrogen generation and catalysis. Research indicates that certain compounds, including this compound, can catalyze the production of hydrogen under specific conditions. This area of research holds potential for developing sustainable energy sources and improving catalytic processes (Felton et al., 2007).
Allelopathy and Phytotoxicity
- In the realm of plant biology, this compound has been identified as a potent allelochemical with significant phytotoxic effects. Studies have shown that it inhibits both germination and seedling growth of certain plant species, suggesting its role in plant competition and invasive species dynamics (Shao et al., 2005).
Soil Microbiology
- Research has also explored the impact of this compound on soil microbial communities. It's been found to influence the regulation of soil microbial activity, nutrient availability, and the composition of microbial communities. These findings are significant for understanding plant-soil interactions and the ecological impact of invasive plant species (Yu et al., 2021).
Industrial Applications
- On an industrial scale, this compound and related compounds have potential applications in the synthesis of various chemicals and materials. The research has highlighted their role in reactions that are important for the production of biofuels, pharmaceuticals, and other chemical products. The ability of these compounds to catalyze specific reactions under controlled conditions is a key area of interest (Katryniok et al., 2010).
将来の方向性
特性
IUPAC Name |
(2R,4R,5S,7S,9S,12R,13R,14R)-7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3/t5-,7-,8+,9+,10-,11-,12+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXZMNXWXQCJU-XMOWUHPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@]3([C@@H](O3)[C@H]4[C@H](O4)C5=C[C@H]2OC5=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331768 | |
| Record name | Dihydromikanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23758-04-5 | |
| Record name | Dihydromikanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



